Welcome to the BenchChem Online Store!
molecular formula C13H21NO2 B8473747 N-Ethyl-N-(2-hydroxyethyl)-N-[2-(4-methylphenoxy)ethyl]-amine

N-Ethyl-N-(2-hydroxyethyl)-N-[2-(4-methylphenoxy)ethyl]-amine

Cat. No. B8473747
M. Wt: 223.31 g/mol
InChI Key: NDFVRPFXVLTXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04851526

Procedure details

Add 0.90 g (011 mol) 2-chloroethanol to a solution of 2.0 g (0.11 mol) N-ethyl-N-[2-(4-methylphenoxy)ethyl]amine and 1.7 g (012 mol) potassium carbonate in 50 mL methanol. Stir at room temperature for 24 hr. After this time, remove the solvents in vacuo and dissolve the residue in 25 mL water. Adjust the aqueous to pH=8 with 5% sodium bicarbonate solution and extract 3×50 mL methylene chloride. Dry the combined organics over sodium sulfate and evaporate the solvent to obtain the desired product.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][OH:4].[CH2:5]([NH:7][CH2:8][CH2:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1)[CH3:6].C(=O)([O-])[O-].[K+].[K+]>CO>[CH2:5]([N:7]([CH2:2][CH2:3][OH:4])[CH2:8][CH2:9][O:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=1)[CH3:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
ClCCO
Name
Quantity
2 g
Type
reactant
Smiles
C(C)NCCOC1=CC=C(C=C1)C
Name
Quantity
1.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, remove the solvents in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in 25 mL water
EXTRACTION
Type
EXTRACTION
Details
extract 3×50 mL methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organics over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate the solvent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)N(CCOC1=CC=C(C=C1)C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.